N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone. The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridazine ring is replaced by a propyl group.
Formation of the Benzamide Moiety: The trifluoromethylbenzamide moiety is synthesized separately and then coupled to the pyridazine derivative through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity to targets. This makes it a valuable compound for various applications where these properties are desirable.
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3O2/c22-21(23,24)17-9-7-16(8-10-17)20(29)25-13-4-14-27-19(28)12-11-18(26-27)15-5-2-1-3-6-15/h1-3,5-12H,4,13-14H2,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLBMHPJBDOSTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.